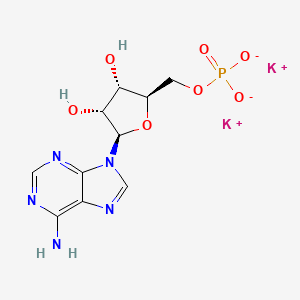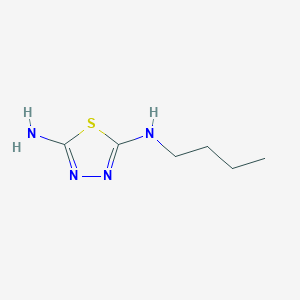
N-Butyl-1,3,4-thiadiazole-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring with butyl and diamine substituents, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: N-Butyl-1,3,4-thiadiazole-2,5-diamine can be synthesized through several synthetic routes. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions: N-Butyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiadiazole ring and the butyl and diamine substituents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used.
科学研究应用
N-Butyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antimicrobial, and anticonvulsant agent . Additionally, it has applications in materials science, where it is used in the development of polymers and coordination compounds for various industrial applications .
作用机制
The mechanism of action of N-Butyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function . The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
相似化合物的比较
N-Butyl-1,3,4-thiadiazole-2,5-diamine can be compared with other similar compounds in the thiadiazole family. Similar compounds include 1,3,4-thiadiazole-2,5-dithiol and 1,3,4-thiadiazole-2,5-diamine These compounds share the thiadiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
属性
CAS 编号 |
89774-01-6 |
|---|---|
分子式 |
C6H12N4S |
分子量 |
172.25 g/mol |
IUPAC 名称 |
2-N-butyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-8-6-10-9-5(7)11-6/h2-4H2,1H3,(H2,7,9)(H,8,10) |
InChI 键 |
APWPVWFOIBNRMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



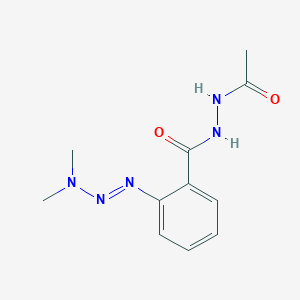
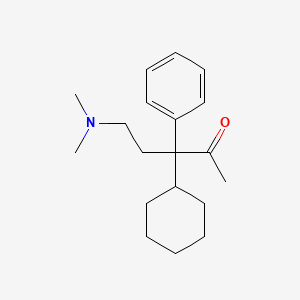

![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
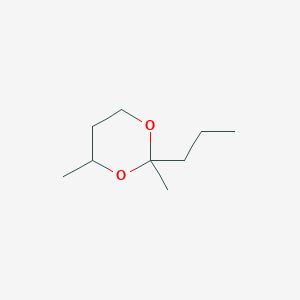
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
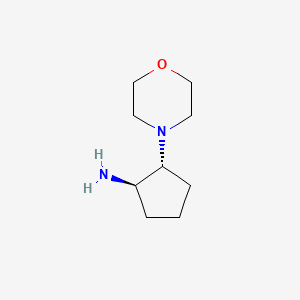
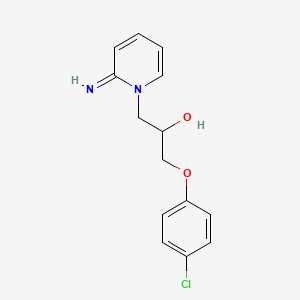
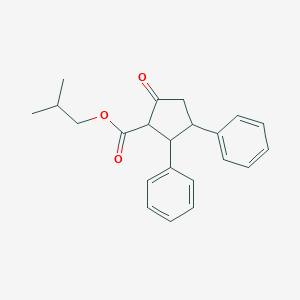

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)

